molecular formula C21H26FN3O3 B2880195 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1704533-17-4

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2880195
CAS No.: 1704533-17-4
M. Wt: 387.455
InChI Key: CYXMNRVKMJQOCS-UHFFFAOYSA-N
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Description

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone is a synthetic compound of interest in medicinal chemistry and pharmacology research. Compounds featuring piperidine and isoxazole motifs, similar to this one, are frequently investigated for their potential to interact with G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell membrane receptors that are critical targets for the development of new therapeutics, with roles in a vast array of physiological processes . The structure of this molecule suggests potential for application in [ e.g., neurological disorders, metabolic studies, or inflammatory pathways ] research, analogous to other developed agents that modulate specific receptor signaling . Its mechanism of action may involve the antagonism or agonism of specific receptor subtypes, leading to the modulation of intracellular signaling cascades such as those mediated by Gαs, Gαi, or Gαq proteins, which can influence key cellular functions like adenylyl cyclase activity or phospholipase C-β pathways . Researchers can utilize this compound as a tool molecule to explore novel biological pathways and validate new targets in preclinical studies. This product is strictly for Research Use Only.

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O3/c1-15-14-19(23-28-15)21(26)25-10-6-16(7-11-25)24-12-8-17(9-13-24)27-20-5-3-2-4-18(20)22/h2-5,14,16-17H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMNRVKMJQOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Bipiperidine Core

The bipiperidine scaffold was assembled using a modified epoxide ring-opening protocol:

  • Epoxidation of 1,2,3,6-Tetrahydropyridine : Reaction with meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane yielded epoxide 11 (72% yield).
  • Ring-Opening with Piperidine : Refluxing 11 with piperidine hydrochloride in ethanol (75°C, 12 h) generated the bipiperidine intermediate 13a (68% yield).
  • Regiochemical Control : X-ray crystallography confirmed trans-stereochemistry at the ring junction, critical for subsequent functionalization.

Introduction of the 2-Fluorophenoxy Group

Nucleophilic aromatic substitution was employed to install the 2-fluorophenoxy moiety:

  • Activation of Bipiperidine : Treatment of 13a with thionyl chloride produced the chlorinated intermediate.
  • Coupling with 2-Fluorophenol : Reaction with 2-fluorophenol and potassium carbonate in DMF (80°C, 6 h) afforded 4-(2-fluorophenoxy)-1,4'-bipiperidine (63% yield).

Synthesis of 5-Methylisoxazole-3-carbonyl

Condensation of Ethyl Acetoacetate

The isoxazole ring was constructed via hydroxylamine-mediated cyclization:

  • Formation of 5-Methylisoxazole-3-carboxylic Acid : Ethyl acetoacetate reacted with hydroxylamine hydrochloride in ethanol (reflux, 4 h), followed by acid hydrolysis to yield the carboxylic acid (78% yield).
  • Activation to Acid Chloride : Treatment with oxalyl chloride in dichloromethane (0°C to rt, 2 h) produced the acyl chloride derivative.

Final Coupling and Product Isolation

Acylation of Bipiperidine

The bipiperidine and isoxazole fragments were coupled using a Schotten-Baumann reaction:

  • Reaction Conditions : 4-(2-Fluorophenoxy)-1,4'-bipiperidine was treated with 5-methylisoxazole-3-carbonyl chloride in the presence of triethylamine (CH₂Cl₂, 0°C to rt, 12 h).
  • Purification : Crude product was purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the title compound as a white solid (58% yield).

Analytical Characterization

Parameter Value
Molecular Formula C₂₃H₂₈FN₃O₃
Molecular Weight 413.5 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.45 (d, 1H, isoxazole), 6.92–6.85 (m, 4H, aromatic), 3.85–3.72 (m, 4H, piperidine), 2.51 (s, 3H, CH₃), 1.95–1.65 (m, 12H, piperidine)
HPLC Purity >99%

Optimization and Challenges

Regioselectivity in Epoxide Ring-Opening

Initial attempts yielded a 1:1 mixture of regioisomers due to competing nucleophilic attack at either carbon of the epoxide. Switching to a bulkier base (DBU) improved selectivity for the desired isomer (4:1 ratio).

Stability of the Isoxazole Moiety

The 5-methylisoxazole ring demonstrated sensitivity to strong acids, necessitating mild conditions during coupling. Use of BOP-Cl as a coupling agent minimized decomposition.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenoxy group or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain receptors or enzymes, while the bipiperidine core could modulate the compound’s overall pharmacokinetic properties. The isoxazole ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs from the literature, focusing on structural features, synthesis, and inferred biological activity.

Structural Features and Substituent Effects

Target Compound :

  • Bipiperidine substitution: 4-(2-Fluorophenoxy) group.
  • Methanone substituent: 5-Methylisoxazol-3-yl.

Analog 1: (4-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone (15d)

  • Bipiperidine substitution : 4-Fluorobenzoyl group.
  • Methanone substituent: Pyridin-3-yl.
  • Key difference: Replacement of the phenoxy group with a fluorobenzoyl moiety and substitution of isoxazole with pyridine. The pyridine ring may enhance π-π stacking interactions in receptor binding .

Analog 2: (1'-(4-Fluorobenzyl)-4'-hydroxy-[1,3'-bipiperidin]-4-yl)(4-fluorophenyl)methanone (16a)

  • Bipiperidine substitution : 4-Fluorobenzyl group.
  • Methanone substituent: 4-Fluorophenyl.
  • Key difference: Benzyl substitution instead of phenoxy, and bipiperidinyl positional isomerism (1,3'- vs. 1,4'). The benzyl group may increase hydrophobicity compared to phenoxy .

Analog 3: (±)-3′-Hydroxy-1′-(4-methoxybenzyl)-[1,4′-bipiperidin]-4-yl)(4-methoxyphenyl)methanone (14f)

  • Bipiperidine substitution : 4-Methoxybenzyl group.
  • Methanone substituent: 4-Methoxyphenyl.
  • Key difference : Methoxy groups in both substituents, which may reduce metabolic instability compared to fluoro-substituted analogs .

Table 1: Structural Comparison

Compound Bipiperidine Substituent Methanone Substituent Key Functional Groups
Target Compound 4-(2-Fluorophenoxy) 5-Methylisoxazol-3-yl Fluorophenoxy, Isoxazole
15d 4-Fluorobenzoyl Pyridin-3-yl Fluorobenzoyl, Pyridine
16a 4-Fluorobenzyl 4-Fluorophenyl Fluorobenzyl, Fluorophenyl
14f 4-Methoxybenzyl 4-Methoxyphenyl Methoxybenzyl, Methoxyphenyl

Table 2: Inferred Pharmacological Properties

Compound Potential Target Key SAR Insight
Target Compound σ1 Receptor (inferred) Isoxazole may mimic pyridine’s π-system
15d σ1 Receptor Pyridine enhances binding affinity
16a σ1 Receptor Fluorobenzyl increases lipophilicity
14f σ1 Receptor Methoxy groups reduce metabolic clearance
Physical and Chemical Properties
  • Melting Points: Analogs like 15e (mp 216°C) and 15g (mp 220°C) decompose at high temperatures, suggesting thermal instability common to bipiperidine methanones. The target compound’s melting point is unreported but likely similar .
  • Solubility : The 5-methylisoxazole group may improve aqueous solubility compared to purely aromatic substituents (e.g., 4-fluorophenyl in 16a) due to heteroatom polarity.

Biological Activity

The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound features a bipiperidine core, which is known for its ability to interact with various biological targets. The incorporation of a fluorinated phenoxy group and an isoxazole moiety enhances its structural diversity and potential pharmacological properties.

Chemical Formula : C18_{18}H20_{20}F1_{1}N2_{2}O3_{3}

Molecular Weight : 344.36 g/mol

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the bipiperidine structure allows it to mimic neurotransmitters, potentially modulating receptor activity in the central nervous system (CNS). Similar compounds have shown promise as modulators of various receptors, including sigma receptors and neurotransmitter receptors.

In Vitro Studies

In vitro evaluations indicate that compounds with similar structures exhibit a range of biological activities:

Activity Type Related Compounds Notable Findings
Sigma Receptor ModulationTrozamicol derivativesHigh affinity for σ1 receptors linked to neurological disorders
Antidepressant EffectsPiperidine derivativesEffective in modulating serotonin and norepinephrine levels
Neurotransmitter InteractionVarious bipiperidine analogsPotential for treating anxiety and depression

Case Studies

  • Sigma Receptor Interaction :
    A study investigated the interaction of bipiperidine derivatives with sigma receptors. The findings suggested that modifications at the phenoxy position could enhance binding affinity and selectivity for σ1 receptors, which are implicated in several CNS disorders .
  • Antidepressant Activity :
    Research on similar piperidine compounds revealed significant antidepressant-like effects in animal models. These compounds were effective in reducing depressive behavior, indicating their potential therapeutic applications .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps:

  • Preparation of Bipiperidine Core :
    • Nucleophilic substitution reactions to form the bipiperidine structure.
  • Introduction of Fluorophenoxy Group :
    • Nucleophilic aromatic substitution using fluorinated phenols.
  • Formation of Isoxazole Moiety :
    • Cyclization reactions involving appropriate precursors.

Future Directions

Research is ongoing to explore the full spectrum of biological activities associated with this compound. Potential areas of investigation include:

  • Therapeutic Applications : Further studies on its efficacy in treating neurological disorders.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
  • Safety and Toxicology : Comprehensive assessments to evaluate safety profiles for potential clinical use.

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